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Enterocin X beta

Cat. No.: B1576717
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Description

Enterocin X beta is a synthetic 37-amino acid peptide (Sequence: IAPIIVAGLGYLVKDAWDHSDQIISGFKKGWNGGRRK) with a molecular weight of 4068.5 Da . It is a component of Enterocin X, a novel Class IIb two-peptide bacteriocin originally identified in Enterococcus faecium KU-B5 . In this system, this compound functions synergistically with its complementary peptide, Enterocin X alpha; the two peptides are considered a single antibacterial entity, as their combined activity results in variably enhanced or reduced antibacterial effects against a panel of indicator bacteria compared to the activity of each peptide alone . This makes it a valuable tool for researching the mechanisms of synergistic antimicrobial action. The peptide is provided with high purity (>95%) and is characterized by its cationic nature and theoretical pI of 10.29 . This compound and other enterocins are of significant interest in food safety and biomedical research for their potential to inhibit foodborne pathogens and antibiotic-resistant bacteria, offering a natural alternative to conventional preservatives and antibiotics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

IAPIIVAGLGYLVKDAWDHSDQIISGFKKGWNGGRRK

Origin of Product

United States

Genetic and Molecular Foundations of Enterocin X Beta Production

Genomic Organization of entXβ Loci and Associated Gene Clusters

The genetic determinants for Enterocin (B1671362) X production are organized in a cluster of genes. This clustering is a common feature for bacteriocin (B1578144) production in lactic acid bacteria, facilitating the coordinated expression and function of the required proteins. researchgate.net

Identification of Structural Genes (enxA and enxB) for Enterocin X Alpha and Beta

The structural genes responsible for encoding the two peptides of Enterocin X have been identified as enxA and enxB, which code for EntXα and EntXβ, respectively. researchgate.netnih.gov These genes are located in close proximity on the bacterial chromosome. nih.gov Specifically, enxB is situated just 19 nucleotides downstream from enxA and they are oriented in the same direction. nih.gov Both enxA and enxB encode prepeptides that feature a typical double-glycine-type leader sequence of 18 amino acids, a characteristic hallmark of class II bacteriocins. nih.gov

Interestingly, the upstream region of the Enterocin X locus shares high sequence similarity (over 95% identity) with the upstream region of the gene cluster for another bacteriocin, Enterocin B. nih.govresearchgate.net This homology extends to the 5' ends of the enxA and entB (the structural gene for Enterocin B) genes and the N-terminal parts of their translated prepeptides. nih.govresearchgate.net

Table 1: Structural Genes for Enterocin X

Gene Encoded Peptide Location Leader Sequence
enxA Enterocin Xα Upstream of enxB 18-residue double-glycine type
enxB Enterocin Xβ 19 nucleotides downstream of enxA 18-residue double-glycine type

Characterization of Accessory and Putative Immunity Genes

Within the Enterocin X gene cluster, other open reading frames (ORFs) have been identified, some of which are believed to function as accessory and immunity genes. researchgate.netnih.gov While the specific functions of orfX1, orfX2, and orfX3 remain unknown, their location within the bacteriocin gene cluster suggests a potential role in production or immunity. nih.gov

A crucial component of any bacteriocin system is the immunity gene, which protects the producing cell from the antimicrobial action of its own bacteriocin. For two-peptide bacteriocins, typically a single immunity protein is sufficient for this protective function. nih.gov While a specific immunity gene for Enterocin X has been proposed, its definitive characterization is ongoing. In many Enterococcus faecium strains, the genes for Enterocin X are found near the genes for Enterocin B, which includes the immunity gene eniB. researchgate.net This proximity suggests a possible coordinated regulation or even a shared processing and transport system. researchgate.net

Transcriptional Units and Operon Structure

The close proximity and same-direction orientation of enxA and enxB, with no apparent rho-independent transcriptional terminator between them, strongly suggest that they form a single transcriptional unit or operon. nih.gov This arrangement is typical for genes encoding two-peptide bacteriocins and ensures the stoichiometric production of both peptides, which is often necessary for their synergistic activity. nih.gov The entire gene cluster, including the structural and accessory genes, is likely organized into one or more operons to ensure coordinated expression. researchgate.netnih.gov A rho-independent terminator, characterized by a stem-loop structure, has been identified downstream of the gene cluster, signaling the termination of transcription. researchgate.netresearchgate.net

Transcriptional Regulation of Enterocin X Beta Biosynthesis

The production of bacteriocins is a tightly regulated process, often induced in response to specific environmental cues or cell population density. asm.org

Promoter Elements and Regulatory Sequences

The initiation of transcription of the this compound gene cluster is controlled by promoter elements located upstream of the structural genes. These promoters contain conserved sequences, such as the -10 and -35 hexamers, which are recognized by the RNA polymerase. researchgate.net Putative ribosome-binding sites have also been identified upstream of the structural genes, indicating where the ribosome should bind to initiate translation. nih.govresearchgate.net The regulation of promoter activity is crucial for controlling the level of bacteriocin production.

Regulatory Proteins and Systems (e.g., Two-Component Systems)

The regulation of many class II bacteriocins in lactic acid bacteria, including some enterocins, is mediated by two-component regulatory systems (TCSs). asm.orgasm.orgmdpi.com These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. asm.orgmdpi.com The histidine kinase detects an external signal, often a peptide pheromone, and subsequently autophosphorylates. researchgate.net This phosphate (B84403) group is then transferred to the response regulator, which in turn binds to specific DNA sequences to activate or repress the transcription of target genes, including the bacteriocin structural genes. researchgate.netresearchgate.net

For enterocin A, a well-characterized system involves the EntK (histidine kinase) and EntR (response regulator) proteins, which are activated by an induction factor, EntF. asm.orgnih.gov While the specific regulatory proteins and systems governing this compound biosynthesis have not been fully elucidated, the presence of regulatory gene homologs in related enterococcal bacteriocin gene clusters suggests that a similar mechanism, likely a two-component system, is involved in controlling the expression of the entXβ locus. nih.govasm.org

Biosynthetic Pathways and Post-Translational Processing of this compound

The production of this compound, a component of the two-peptide bacteriocin Enterocin X, is a multi-step process rooted in the bacterium's genetic blueprint and executed by its molecular machinery. This process begins with ribosomal synthesis and is followed by a series of modifications and transport steps to yield the final, active bacteriocin.

Ribosomal Synthesis Mechanisms

This compound is a ribosomally synthesized antimicrobial peptide. frontiersin.org Its production originates from the translation of a specific structural gene, designated enxB. nih.govcpu-bioinfor.org This gene encodes a precursor peptide, or prepeptide, which is biologically inactive. nih.gov The synthesis process follows the central dogma of molecular biology, where the genetic information encoded in the DNA is transcribed into messenger RNA (mRNA), which is then translated by ribosomes into the initial polypeptide chain. conicet.gov.ar This prepeptide consists of two distinct domains: an N-terminal leader sequence and a C-terminal propeptide region that will become the mature bacteriocin. cpu-bioinfor.orgcpu-bioinfor.org The ribosomal synthesis ensures the creation of the primary amino acid sequence as dictated by the enxB gene. conicet.gov.ar

Enzymatic Modification and Cleavage Steps (e.g., Double-Glycine Leader Peptides, ABC Transporters)

Following ribosomal synthesis, the this compound prepeptide undergoes crucial post-translational modifications to become active. A key feature of this prepeptide is the presence of an N-terminal double-glycine-type leader sequence. nih.govcpu-bioinfor.orgcpu-bioinfor.org This leader peptide, which in the case of this compound is 18 amino acids long, keeps the bacteriocin inactive within the producer cell and acts as a recognition signal for the transport machinery. cpu-bioinfor.orgnih.govcpu-bioinfor.org

The maturation of this compound involves the proteolytic cleavage of this leader peptide. oup.commdpi.com This cleavage and the simultaneous export of the peptide are typically mediated by a dedicated ATP-binding cassette (ABC) transporter. oup.comasm.orgomu.edu.tr These transporters are complex molecular machines that recognize the double-glycine leader. oup.com The ABC transporter often has an associated proteolytic domain, which is responsible for cleaving the prepeptide at the double-glycine motif, thus releasing the mature bacteriocin outside the cell. oup.comomu.edu.tr This process is a signal-sequence-independent transport system. asm.org The gene cluster for Enterocin X production in Enterococcus faecium KU-B5 contains the structural genes enxA and enxB, but the specific transporter and immunity genes were not identified within the immediate sequenced fragment, suggesting they may be located elsewhere or that it relies on transporters for other enterocins, like Enterocin A or B. nih.gov

Secretion and Maturation Pathways

The secretion and maturation of this compound are tightly coupled processes. The bacteriocin is exported from the cytoplasm to the extracellular environment via a dedicated transport system, which is characteristic of class II bacteriocins. oup.comomu.edu.tr The primary pathway for most class II bacteriocins involves an ABC transporter and an accessory protein. mdpi.com

The this compound prepeptide, with its N-terminal leader sequence, is recognized and bound by the ABC transporter located in the cell membrane. nih.govasm.org Using the energy derived from ATP hydrolysis, the transporter translocates the prepeptide across the membrane. omu.edu.tr Concurrently, the proteolytic domain of the transporter cleaves the leader peptide, releasing the now mature and active this compound outside the cell. oup.commdpi.com Some bacteriocins are exported via the general secretory (Sec) pathway, but the double-glycine leader of this compound strongly points towards a dedicated ABC transporter system. frontiersin.orgmdpi.com The high sequence similarity in the leader sequences of Enterocin X alpha and Enterocin B suggests they may share the same transport apparatus. nih.gov

Comparative Genomics of this compound Loci across Enterococcus Species and Other Genera

Comparative genomic analyses have revealed the distribution and genetic context of the this compound locus (enxB) in various bacterial strains. The enxB gene is consistently found alongside the enxA gene, which codes for the complementary peptide Enterocin X alpha, confirming their function as a two-peptide (class IIb) bacteriocin. mdpi.commdpi.com

The gene cluster encoding Enterocin X is frequently identified in genomes of Enterococcus faecium. nih.govmdpi.com For instance, it was first characterized in E. faecium KU-B5 and has since been detected in numerous other E. faecium strains isolated from diverse environments, such as poultry slaughterhouses. nih.govmdpi.com Studies show a high prevalence of Enterocin X genes, often co-occurring with genes for Enterocin A and Enterocin B in the same strains. mdpi.com

A notable feature of the Enterocin X locus is its significant sequence similarity to the Enterocin B locus. nih.govresearchgate.net In E. faecium KU-B5, the upstream region of the Enterocin X locus shares over 95% identity with the upstream region of the Enterocin B locus from E. faecium BFE 900. nih.govresearchgate.net This similarity extends to the 5' ends of the structural genes (enxA and entB) and the N-terminal parts of their translated leader peptides, which are almost identical. nih.gov This suggests a possible gene rearrangement event in the evolutionary history of these bacteriocin genes and implies that they may utilize the same transport machinery. nih.gov

While predominantly found in Enterococcus, genome mining studies have occasionally identified genes with homology to this compound in other bacterial genera, highlighting the potential for horizontal gene transfer of bacteriocin gene clusters. mdpi.comresearchgate.net The organization of the locus typically includes the structural genes for the two peptides and, in the broader genomic context, genes for immunity and transport. researchgate.netresearchgate.net

Interactive Data Table: Components of the Enterocin X Gene Locus in Enterococcus faecium KU-B5

Gene/ORFEncoded Protein/PeptideFunction
orfX1UnknownFunction not determined nih.gov
orfX2UnknownFunction not determined nih.gov
orfX3UnknownFunction not determined nih.gov
enxAEnterocin X alpha (prepeptide)Structural peptide of the two-component bacteriocin nih.gov
enxBThis compound (prepeptide)Structural peptide of the two-component bacteriocin nih.govcpu-bioinfor.org

Interactive Data Table: Comparative Presence of Enterocin Genes in E. faecium Strains from a Poultry Slaughterhouse Study

StrainEnterocin A (entA)Enterocin B (entB)Enterocin X (entXαβ)
E. faecium SCH1PresentPresentPresent
E. faecium SCH4PresentPresentPresent
E. faecium SCH10PresentPresentPresent
E. faecium SWG6PresentPresentPresent
E. faecium SWG8PresentPresentPresent
E. faecium SWG12PresentPresentPresent
Data derived from a study on bacteriocin production in isolates from poultry slaughterhouse effluents. mdpi.com

Mechanism of Antimicrobial Action of Enterocin X Beta

Cellular and Subcellular Targets of Enterocin (B1671362) X Beta in Susceptible Organisms

The cell membrane of susceptible bacteria is the primary target of Enterocin X beta and its partner peptide. The process involves a series of interactions that ultimately lead to cell death.

This compound, in concert with Enterocin X alpha, interacts with the bacterial cell membrane, initiating a cascade of events that leads to permeabilization. oup.comacs.org As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids. nih.gov This initial binding is a crucial step for their antimicrobial activity. acs.org

Following the initial binding, the peptides are thought to insert into the membrane, a process facilitated by their amphipathic nature. nih.govresearchgate.net This insertion disrupts the lipid bilayer, leading to the formation of pores or channels. oup.comacs.org The formation of these pores increases the permeability of the membrane, allowing for the leakage of essential intracellular components. nih.govmdpi.com

The synergistic action of EntXα and EntXβ is critical in this process. While the exact dynamics are still under investigation, it is believed that the two peptides may form a pore complex within the membrane, a characteristic feature of class IIb bacteriocins. nih.govoup.com

Table 1: Properties of Enterocin X Peptides

Peptide Molecular Mass (Da) Amino Acid Residues Isoelectric Point (pI)
Enterocin X alpha 4420.1 40 8.83
This compound 4068.5 37 10.32

Data sourced from Hu et al., 2010 nih.gov

A direct consequence of membrane permeabilization by this compound is the dissipation of the target cell's membrane potential. nih.govcore.ac.uk The formation of pores allows for the uncontrolled efflux of intracellular ions, particularly potassium ions (K+), which are crucial for maintaining the membrane potential. core.ac.uk

This disruption of ion homeostasis and the collapse of the proton motive force have catastrophic effects on the cell. The membrane potential is essential for various cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. nih.govcore.ac.uk Its dissipation effectively cripples the cell's energy-generating capacity and ability to maintain a stable internal environment. nih.gov

The disruption of the membrane potential and the leakage of essential ions directly impact intracellular ATP concentrations. nih.govfrontiersin.org With the collapse of the proton motive force, ATP synthase, which relies on this gradient to produce ATP, ceases to function effectively. core.ac.uk

Structural Determinants of Bioactivity and Synergistic Effects

The specific structure and amino acid composition of Enterocin X alpha and beta are fundamental to their antimicrobial activity and the synergistic relationship they exhibit.

Enterocin X is a two-peptide bacteriocin (B1578144), and its full antimicrobial activity is realized through the synergistic action of Enterocin X alpha (EntXα) and this compound (EntXβ). nih.govresearchgate.net Individually, both peptides exhibit a narrow spectrum of weak to moderate antibacterial activity. nih.gov However, when combined, they display a significantly enhanced and, in some cases, a completely different spectrum of activity against various indicator bacteria. nih.govresearchgate.net

The synergistic effect is not uniform and can vary depending on the target organism. nih.gov For some bacteria, the combined activity is substantially greater than the sum of their individual activities, while for others, the enhancement is less pronounced or even reduced. nih.govresearchgate.net This target-dependent synergy suggests a complex mechanism of interaction between the two peptides and the specific composition of the target cell membrane. nih.gov

Table 2: Synergistic Activity of Enterocin Xα and Xβ

Indicator Strain Activity of EntXα alone (AU/ml) Activity of EntXβ alone (AU/ml) Activity of EntXα + EntXβ (AU/ml) Fold Increase (vs. EntXα) Fold Increase (vs. EntXβ)
Enterococcus faecium TUA1344L 100 100 12800 128 128
Listeria innocua ATCC 33090 800 100 6400 8 64
Lactobacillus sakei JCM 1157T 200 1600 3200 16 2

Data adapted from Hu et al., 2010 nih.gov

The amino acid sequences of both EntXα and EntXβ contain specific motifs that are crucial for their function. nih.gov Notably, both peptides possess GxxxG motifs, which are known to be involved in helix-helix interactions within the cell membrane. nih.govresearchgate.net This suggests that the synergistic activity of EntXα and EntXβ may involve the formation of a heterodimeric complex within the target membrane. researchgate.net

Synergistic and Antagonistic Interactions with Other Antimicrobial Compounds

The antimicrobial efficacy of this compound is intricately linked to its interaction with its complementary peptide, Enterocin X alpha. As a class IIb two-peptide bacteriocin, the full activity of Enterocin X is dependent on the combined action of both peptides. nih.govnih.govnih.gov Research has revealed that this interaction is not uniformly synergistic; depending on the target microorganism, the combination can result in enhanced (synergism), reduced (antagonism), or simply additive effects. nih.govnih.govresearchgate.net

Detailed studies on the combined activity of equimolar concentrations of Enterocin X alpha (EntXα) and this compound (EntXβ) have demonstrated a complex and variable spectrum of interactions against a panel of indicator bacteria. nih.gov When tested against various strains, the antimicrobial activity of the combined peptides (EntXα+Xβ) ranged from being significantly enhanced to being noticeably reduced compared to the activity of each peptide alone. nih.govnih.gov

For instance, against Enterococcus faecium TUA1344L, a clear synergistic effect was observed. nih.govresearchgate.net However, for other strains, the outcome was different. The activity against Listeria innocua ATCC 33090 was enhanced 130-fold compared to EntXα alone and 1,020-fold compared to EntXβ alone, showcasing strong synergy. nih.gov Conversely, the combination showed reduced activity against strains like Enterococcus faecalis JCM 5803 and Listeria monocytogenes JCM 7676 when compared to the individual peptides. nih.gov This demonstrates that the nature of the interaction is highly dependent on the specific target strain.

The table below summarizes the varied interactions of the combined Enterocin Xα and Xβ peptides against different bacterial strains as observed in research findings.

Table 1: Interaction of Combined Enterocin Xα and Xβ Against Various Indicator Bacteria

Indicator Strain Interaction Type Fold Change in Activity (Compared to EntXα alone) Fold Change in Activity (Compared to EntXβ alone)
Listeria innocua ATCC 33090 Synergism 130 1020
Listeria ivanovii ATCC 19119 Synergism 32 130
Enterococcus faecium TUA1344L Synergism 8 130
Enterococcus hirae JCM 5802 Synergism 2 1
Enterococcus faecalis JCM 5803 Antagonism 0.25 2
Listeria monocytogenes JCM 7676 Antagonism 0.13 1

Data sourced from Hu et al., 2010. nih.gov

Further research has explored the synergistic potential of enterocin-producing bacteria with conventional antibiotics. A study identified a cell-free supernatant from an Enterococcus faecium strain (BAL18), which produces an enterocin with high sequence identity to Enterocin X-beta, that interacted synergistically with tetracycline (B611298) against an E. faecium clinical isolate. mdpi.com While some bacteriocins are known to increase the permeability of the cell membrane, potentially facilitating the entry of antibiotics, the precise mechanism for this compound's synergy is a subject for further investigation. mdpi.comoup.com The combination of bacteriocins with traditional antibiotics is viewed as a promising strategy to combat multidrug-resistant pathogens, potentially reducing the required concentration of each agent and lowering the risk of resistance development. mdpi.comjabonline.inresearchgate.net

In contrast, studies on other enterocins have occasionally shown antagonistic effects when combined with certain antibiotics. For example, nisin has demonstrated antagonism when combined with chloramphenicol (B1208) against some strains of methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org This highlights the specificity and complexity of bacteriocin-antibiotic interactions, reinforcing that the outcome is dependent on the specific bacteriocin, the partner compound, and the target organism.

Biological Spectrum of Activity and Mechanisms of Resistance to Enterocin X Beta

Evaluation of Antimicrobial Spectrum Against Prokaryotic Organisms

The antimicrobial efficacy of Enterocin (B1671362) X is primarily directed against Gram-positive bacteria, a characteristic feature of many bacteriocins produced by lactic acid bacteria. oup.com Its activity is a result of the combined, and often synergistic, action of the EntXα and EntXβ peptides. nih.gov

Susceptibility Profiles of Gram-Positive Bacterial Species

Enterocin X, the combination of EntXα and EntXβ, demonstrates a variable but potent inhibitory spectrum against numerous Gram-positive bacteria. nih.gov Individually, the peptides exhibit weak to moderate activity; however, when combined, the antimicrobial effect can be significantly enhanced, although this synergy is dependent on the target strain. nih.gov

Research has quantified the minimum inhibitory concentrations (MICs) for the individual peptides and their combination against a panel of Gram-positive bacteria. For instance, the combination is particularly effective against various species of Listeria, Enterococcus, Lactobacillus, and Bacillus. nih.gov The synergistic activity is evident in cases like Lactobacillus sakei JCM 1157T, where the combined peptides are markedly more potent than either peptide alone. nih.gov Conversely, for some strains like Enterococcus faecalis TUA 1344L, the activity of the combination is not significantly different from the activity of EntXβ by itself. nih.gov This highlights a complex interaction that varies across different bacterial species.

The following table details the minimum inhibitory concentrations (MICs) of Enterocin Xα, Enterocin Xβ, and their equimolar combination against a selection of Gram-positive bacterial species.

Interactive Data Table: MICs of Enterocin X Peptides Against Gram-Positive Bacteria

Bacterial Species EntXα (nM) EntXβ (nM) EntXα + EntXβ (nM)
Listeria monocytogenes JCM 2873 810 >6,500 200
Listeria innocua JCM 1148 810 >6,500 200
Enterococcus faecium TUA 1344L >6,500 1,600 1,600
Enterococcus faecalis NBRC 100480 >6,500 >6,500 3,200
Lactobacillus sakei JCM 1157T >6,500 >6,500 51
Lactobacillus plantarum NBRC 3070 >6,500 >6,500 1,600
Bacillus subtilis NBRC 3009 3,200 >6,500 1,600

Data sourced from Hu, et al. (2010). nih.gov Note: ">" indicates that no activity was detected at the highest concentration tested.

Susceptibility Profiles of Gram-Negative Bacterial Species (if applicable)

Generally, bacteriocins produced by Gram-positive bacteria, including class II enterocins, exhibit limited to no activity against Gram-negative bacteria. mdpi.com This is primarily attributed to the protective outer membrane of Gram-negative organisms, which is composed of lipopolysaccharides and acts as a physical barrier, preventing the bacteriocins from reaching their target, the cytoplasmic membrane. While some specific enterocins have been reported to have broad-spectrum activity that includes certain Gram-negative species, this is not a typical characteristic for the class. mdpi.comresearchgate.net For Enterocin X specifically, detailed studies on its activity against a wide panel of Gram-negative bacteria are not extensively documented in the primary literature, but based on the known mechanisms of class IIb bacteriocins, significant inhibitory activity is not expected.

Interactions with Other Microbial Classes (e.g., Fungi)

Similar to the situation with Gram-negative bacteria, enterocins are not typically active against eukaryotic organisms like fungi. The structural and compositional differences in the cell envelope of fungi compared to Gram-positive bacteria, particularly the composition of the cell membrane and the presence of a chitinous cell wall, prevent the action of most bacteriocins. There is currently no scientific evidence to suggest that Enterocin X beta has any significant inhibitory interactions with fungi.

Mechanisms of Bacterial Resistance to this compound (General Bacteriocin (B1578144) Resistance relevant to its class)

Bacteria can develop resistance to bacteriocins through various mechanisms. For class II bacteriocins like Enterocin X, which target the cell membrane, resistance strategies often involve modifications to the cell envelope that prevent the bacteriocin from binding or inserting correctly. mdpi.com

Alterations in Membrane Composition and Structure

One of the primary mechanisms of resistance involves altering the physical properties of the cytoplasmic membrane. frontiersin.org Since the initial interaction of many bacteriocins with the target cell is electrostatic, followed by hydrophobic interactions that lead to membrane insertion, changes in membrane composition can confer resistance. conicet.gov.arasm.org

Key alterations include:

Changes in Phospholipid Headgroups: Modifications that alter the net surface charge of the membrane can reduce the initial electrostatic attraction of the cationic bacteriocin peptide.

Modification of Fatty Acid Chains: Resistant strains may alter the fatty acid composition of their membrane phospholipids. Studies on resistance to class IIa bacteriocins have shown that resistant cells can exhibit an increase in shorter, unsaturated fatty acid chains. asm.org This leads to a more fluid membrane, which may hinder the proper insertion and pore-forming action of the bacteriocin. asm.org Conversely, other studies have noted an increase in long-chain fatty acids, suggesting a decrease in fluidity as a resistance strategy against different bacteriocins. researchgate.net

These modifications prevent the bacteriocin from effectively permeabilizing the membrane, thus allowing the bacterial cell to survive. microbiologyresearch.org

Modulation of Target Receptor Expression (e.g., Man-PTS)

A more specific and highly effective resistance mechanism involves the modification or downregulation of the bacteriocin's docking receptor on the cell surface. nih.gov For many class IIa bacteriocins, and by extension other related bacteriocins that target specific membrane proteins, the mannose phosphotransferase system (Man-PTS) has been identified as a primary receptor. mdpi.comasm.orgmdpi.com The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose. asm.org

The mechanisms of resistance involving the Man-PTS include:

Downregulation of Man-PTS Gene Expression: Bacteria can significantly reduce or completely shut down the expression of the genes encoding the Man-PTS components (e.g., the mpt operon). microbiologyresearch.orgnih.gov With little to no receptor present on the cell surface, the bacteriocin cannot bind to the target cell, rendering it ineffective. This is a common mechanism for high-level resistance. nih.govasm.org

Mutations in the Receptor: Mutations in the genes encoding the IIC and IID membrane-spanning subunits of the Man-PTS can alter the receptor's structure. unit.no These structural changes can prevent the bacteriocin from recognizing and binding to the receptor, thereby conferring resistance.

Regulatory Control: The expression of the Man-PTS can be controlled by various regulatory systems, such as the alternative sigma factor σ⁵⁴ (RpoN). mdpi.comasm.org Mutations in these regulatory genes can lead to reduced expression of the Man-PTS, resulting in a resistant phenotype. asm.org

While this receptor-based resistance is well-documented for class IIa bacteriocins, the specific receptor for the class IIb Enterocin X has not been definitively identified. However, given the structural and functional similarities among class II bacteriocins, it is plausible that a similar receptor-mediated mechanism and corresponding resistance strategies are involved.

Role of Specific Immunity Proteins

Bacteria that produce bacteriocins have evolved sophisticated mechanisms to protect themselves from the antimicrobial action of the peptides they synthesize. This self-protection is primarily mediated by specific immunity proteins, which are typically encoded by genes located within the same operon as the bacteriocin structural genes. microbiologyresearch.org In the case of Enterocin X, a two-peptide bacteriocin composed of Enterocin X alpha (EntXα) and this compound (EntXβ), the genetic determinants for immunity are found in close proximity to the structural genes enxA and enxB. nih.gov

The gene cluster responsible for the production of Enterocin X in Enterococcus faecium KU-B5 contains several open reading frames (ORFs). nih.gov Downstream of the enxB gene, which encodes for the this compound peptide, lies a gene designated orfX4. nih.gov Based on its conserved location, orfX4 is postulated to be the immunity gene for Enterocin X. microbiologyresearch.orgnih.gov This genetic organization is a hallmark of class II bacteriocin systems, where the immunity gene frequently follows the structural gene(s). microbiologyresearch.org

The immunity proteins for class II bacteriocins are generally highly specific to the bacteriocin they are produced with. microbiologyresearch.org The proposed mechanism for immunity involves the immunity protein interacting with the bacteriocin or its target receptor on the cell membrane. For class IIa bacteriocins, which target the mannose phosphotransferase system (man-PTS), the immunity protein is thought to bind to the man-PTS receptor, forming a complex that prevents the bacteriocin from forming pores and causing cell lysis. microbiologyresearch.orgnih.gov While the precise mechanism for the Enterocin X immunity protein has not been detailed, it is likely to follow a similar principle of preventing the lethal action of the EntXα/EntXβ complex on the producer cell's membrane. nih.gov

Research has shown that the genetic regions upstream of the Enterocin X and Enterocin B loci share significant sequence similarity, suggesting that they may utilize the same transport apparatus for secretion. nih.gov This clustering of bacteriocin genes may also facilitate the coordinated expression and regulation of both the antimicrobial peptides and their corresponding immunity proteins. ucm.es

Table 1: Genetic Organization of the Enterocin X Locus

Gene/ORFPutative FunctionDescription
orfX1Unknown functionLocated upstream of the bacteriocin structural genes. nih.gov
orfX2Unknown functionLocated upstream of the bacteriocin structural genes. nih.gov
orfX3Unknown functionLocated upstream of the bacteriocin structural genes. nih.gov
enxAStructural gene for Enterocin XαEncodes the prepeptide for the alpha peptide component. nih.gov
enxBStructural gene for Enterocin XβEncodes the prepeptide for the beta peptide component. nih.gov
orfX4Putative immunity geneBelieved to encode the immunity protein that protects the producer cell from Enterocin X. nih.gov

Efflux Pump Systems and Proteolytic Degradation

Resistance to bacteriocins in target bacteria can arise through various mechanisms, including the action of efflux pumps and enzymatic degradation.

Efflux Pump Systems: Efflux pumps are transmembrane proteins that actively transport a wide range of toxic compounds, including antibiotics, out of the bacterial cell. uobaghdad.edu.iqnih.gov The overexpression of these pumps is a known mechanism of multidrug resistance in many bacteria, including enterococci. nih.govjmbfs.org While specific studies detailing resistance to this compound via efflux pumps are not prevalent, this remains a plausible mechanism. In Enterococcus, efflux pumps contribute to intrinsic and acquired resistance to various antimicrobial agents. nih.gov For example, some studies have investigated the role of the MexA efflux pump gene in E. faecium in conferring resistance to other compounds. uobaghdad.edu.iqjmbfs.org It is hypothesized that similar systems could potentially recognize and extrude bacteriocins like this compound, reducing the intracellular concentration to sub-lethal levels. The effectiveness of such a mechanism would depend on the pump's specificity and the bacteriocin's ability to evade it. Conversely, some enterocins have been shown to impair the function of efflux pumps, suggesting a complex interplay between these systems. oup.com

Proteolytic Degradation: Bacteriocins, being peptides, are susceptible to degradation by proteases produced by resistant bacteria or present in the environment. The stability of a bacteriocin against proteolytic enzymes is a critical factor for its antimicrobial efficacy. Some bacteriocins are rapidly inactivated by proteases like chymotrypsin, trypsin, or proteinase K. nih.gov For instance, the antimicrobial activity of enterocin F4-9, a glycosylated bacteriocin, is completely abolished by treatment with proteolytic enzymes. nih.gov

However, many bacteriocins possess structural features that confer resistance to proteolysis. Circular bacteriocins, such as AS-48, exhibit enhanced stability and resistance to proteolytic degradation due to their head-to-tail cyclic structure. oup.comasm.org While this compound is a linear peptide, its specific susceptibility to proteases from various bacterial species has not been extensively documented. cpu-bioinfor.org Resistance through proteolytic degradation would involve enzymes on the target cell surface or secreted into the extracellular environment that cleave this compound, rendering it inactive before it can reach its target on the cell membrane.

Ecological and Environmental Significance of Enterocin X Beta

Role in Microbial Competition and Niche Establishment within Complex Microbiomes

The primary ecological role of bacteriocins like Enterocin (B1671362) X is to mediate competitive interactions between bacteria. acs.org By producing these antimicrobial peptides, bacteria can inhibit or eliminate competing strains and species, thereby securing access to limited nutrients and space within a specific ecological niche. frontiersin.org

Enterocin X is composed of two distinct peptides, Enterocin X alpha (Xα) and Enterocin X beta (Xβ). nih.gov While each peptide individually shows a narrow spectrum of weak antibacterial activity, their synergistic action is crucial. nih.gov When combined in equimolar amounts, the antibacterial activity is significantly enhanced, and the spectrum of target bacteria changes, a phenomenon that is not uniform across all susceptible species. nih.gov This synergistic activity allows the producing bacterium, such as Enterococcus faecium, to outcompete other microorganisms in complex environments like the gastrointestinal tract. nih.gov

The production of potent bacteriocins can be a key factor in the ability of a strain to establish itself within a pre-existing microbial community. oup.com For instance, the presence of bacteriocin (B1578144) genes, including those for Enterocin X, may contribute to the dominance of clinical E. faecium strains over commensal ones. uit.no The ability to produce such compounds provides a powerful tool for invading and colonizing new environments, from the gut microbiota to food matrices. oup.comfrontiersin.org This competitive advantage is fundamental for niche establishment, allowing the bacteriocin-producing strain to thrive where other, more sensitive bacteria cannot. frontiersin.org

Occurrence and Distribution in Diverse Natural and Engineered Environments

The genetic determinants for this compound are not confined to a single species or environment. They have been identified in various bacteria isolated from a range of natural and engineered settings, highlighting the peptide's broad ecological relevance.

Enterocin X was first characterized in Enterococcus faecium KU-B5. nih.govnih.gov Enterococci, in general, are ubiquitous and can be found as part of the normal intestinal flora in both humans and animals. researchgate.net They are also frequently isolated from food products, particularly artisanal cheeses and fermented meats, where they contribute to the ripening process but can also play a role in microbial antagonism. oup.comoup.com

Genomic studies have expanded the known distribution of the this compound gene. It has been identified in:

Clinical and Commensal Bacteria: Genes for Enterocin X have been found in clinically derived populations of E. faecium. researchgate.net

Food-Related Bacteria: Certain strains of Lactiplantibacillus, such as GKD7 and GKM3, have been found to contain the gene for Enterocin X chain beta. researchgate.net

Marine Environments: The gene for Enterocin X chain beta has been detected in enterococcal species associated with wild marine animals, indicating its presence in aquatic ecosystems. mdpi.com

Animal Microbiota: The original producing strain was isolated from a food source, and related enterococci are common in the gastrointestinal tracts of animals like chickens. nih.govnih.gov

The table below summarizes the documented occurrence of the this compound peptide or its corresponding gene.

Environment/SourceOrganism(s) Harboring Gene for this compoundReference(s)
FoodEnterococcus faecium KU-B5 nih.gov, nih.gov
Plant-based FermentationsLactiplantibacillus sp. GKD7, GKM3 researchgate.net
Marine FaunaEnterococcus sp. mdpi.com
Human Gut (Clinical)Enterococcus faecium researchgate.net

This table is interactive. Click on the headers to sort the data.

Influence on Microbial Community Dynamics and Population Structures

The production of this compound, as part of the synergistic Enterocin X system, directly influences the composition and structure of microbial communities. acs.org By selectively inhibiting the growth of susceptible bacteria, producer strains can significantly alter population dynamics, leading to a reduction in microbial diversity and the dominance of the producer and other resistant organisms. oup.com

The inhibitory action of Enterocin X is targeted, affecting specific genera more than others. nih.gov Research has demonstrated its activity against various Gram-positive bacteria, including notable foodborne pathogens and spoilage organisms. nih.gov The combination of Enterocin Xα and Xβ has been shown to be effective against species of Listeria, Enterococcus, Lactobacillus, and Pediococcus. nih.gov This targeted inhibition can prevent the proliferation of these bacteria in shared environments, such as food products or the gut. frontiersin.org

The table below presents research findings on the minimum inhibitory concentration (MIC) of Enterocin X components against various indicator strains, illustrating the peptide's potential to shape microbial populations. A lower MIC value indicates higher potency.

Indicator StrainMIC (μM) of XαMIC (μM) of XβMIC (μM) of Xα + XβFold Enhancement (vs. Xα)
Listeria monocytogenes NADC L990.81>1000.811.0
Enterococcus faecalis NADC 1339>100>1001.6>62.5
Enterococcus faecium TUA 1344L3.3>1000.1325.4
Lactobacillus sakei JCM 11576.5>1000.051127.5
Pediococcus pentosaceus TISTR 536>100>1003.3>30.3

Data sourced from Hu et al., 2010. nih.gov This table is interactive.

The differential susceptibility of various bacterial species to Enterocin X means that its presence in an ecosystem creates strong selective pressure. oup.com This pressure can dictate which species thrive and which are excluded, thereby structuring the microbial community. In environments like the human gut, this can impact the balance between different commensal groups and potentially limit the colonization by invading pathogens. nih.gov The production of bacteriocins is, therefore, a key mechanism driving microbial evolution and shaping the architecture of complex microbiomes.

Methodological Advances in Enterocin X Beta Research

High-Throughput Screening and Activity Profiling Methodologies

The discovery of novel bacteriocins like Enterocin (B1671362) X beta relies on effective screening methods to test large libraries of microbial strains for antimicrobial activity. High-throughput screening (HTS) has become indispensable for this purpose, moving beyond traditional, lower-throughput methods.

Conventional methods for assessing antimicrobial activity include the agar (B569324) well diffusion assay, where the diameter of an inhibition zone around a well containing the bacteriocin (B1578144) is measured. frontiersin.orgnih.gov While reliable, these methods can be laborious for large-scale screening. researchgate.net Modern HTS approaches adapt these principles for automation and increased capacity. nih.gov

A primary HTS strategy involves whole cell-based assays , which identify compounds that inhibit microbial growth. nih.gov A significant advancement in this area is the use of live fluorescent biosensors. frontiersin.orgnih.gov For instance, a rapid and cost-effective assay utilizes biosensor bacteria expressing a pH-dependent fluorescent protein, pHluorin2. frontiersin.orgnih.gov These biosensors respond to membrane-damaging agents, like many bacteriocins, with a ratiometric change in fluorescence, allowing for rapid detection in a high-throughput format. frontiersin.org This system can be expanded with a growth-dependent readout to detect compounds that inhibit growth without necessarily disrupting membrane integrity. nih.gov

Another approach is molecular target-based HTS , which screens for compounds that interact with a specific molecular target. nih.gov However, this method can sometimes fail to identify compounds with whole-cell activity due to factors like poor cell permeability. nih.gov

The table below summarizes various screening methodologies used in bacteriocin research.

Screening MethodPrincipleApplicationReference(s)
Agar Well Diffusion Assay A bacteriocin-containing solution diffuses through agar, creating a zone of growth inhibition of a target microorganism.Basic activity profiling and determination of antimicrobial spectrum. frontiersin.orgnih.gov
Microtiter Plate Assay Serial dilutions of a bacteriocin are tested against a standard inoculum of a target strain in a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC).Quantitative activity profiling and HTS adaptation. frontiersin.org
Fluorescent Biosensor Assay Engineered bacteria express a fluorescent protein (e.g., pHluorin2) that changes its signal upon membrane disruption or changes in intracellular pH caused by an antimicrobial peptide.High-throughput screening of large strain collections for membrane-active compounds. frontiersin.orgnih.gov
Genome Mining-Coupled HTS In silico tools identify potential bacteriocin gene clusters, and the producing strains are then subjected to HTS activity assays for confirmation.Accelerates the discovery of novel bacteriocins by pre-selecting promising candidates. frontiersin.orgnih.gov

Genetic Engineering and Heterologous Expression Techniques for Enterocin X Beta Production and Modification

Once a bacteriocin is identified, producing sufficient quantities for characterization and application is often a challenge. Native producers may yield low amounts, necessitating the use of genetic engineering and heterologous expression systems. Enterocin X, a two-peptide bacteriocin composed of the X alpha (Xα) and X beta (Xβ) peptides, has been a subject of such studies. researchgate.net

Several heterologous expression systems, including Escherichia coli, yeast, and Lactobacillus, have been effectively used for producing enterocins. nih.gov E. coli is a particularly common host due to its well-understood genetics and the availability of numerous expression vectors and strains. frontiersin.org For many class II bacteriocins, expression of the structural gene alone is sufficient to produce the active peptide. frontiersin.org

The gene for Enterocin Xβ has been identified in strains like Lactobacillus paracasei SD1. plos.org Research on the production of Enterocin X from Enterococcus faecium KU-B5 has provided insights into its genetic organization. researchgate.net For heterologous expression, the gene encoding the bacteriocin is typically cloned into an expression vector, such as the pET series plasmids, under the control of a strong, inducible promoter like T7lac. frontiersin.orgconicet.gov.ar The recombinant plasmid is then introduced into a suitable E. coli host strain, such as BL21(DE3), for protein production. frontiersin.org

However, challenges can arise, such as the presence of rare codons in the bacteriocin gene that are not frequently used by E. coli. This can lead to low expression levels. To overcome this, specialized strains like E. coli Rosetta™, which contain plasmids supplying tRNAs for rare codons, can be used to enhance protein synthesis. frontiersin.org

The table below outlines common systems used for the heterologous expression of enterocins.

Host SystemExpression Vector (Example)Key Features & ConsiderationsReference(s)
Escherichia coli pET series (e.g., pET22b(+))Well-established genetics, high expression levels, variety of strains (e.g., BL21(DE3), Rosetta). May require codon optimization. frontiersin.orgfrontiersin.orgconicet.gov.ar
Lactobacillus Food-grade vectorsGenerally Recognized As Safe (GRAS) host, suitable for food applications. Expression levels may be lower than in E. coli. nih.gov
Yeast (e.g., Pichia pastoris) pPICZ seriesEukaryotic host capable of post-translational modifications, efficient secretion system. nih.gov

Genetic engineering also allows for the modification of bacteriocins to improve their properties. Site-directed mutagenesis can be used to substitute specific amino acids to study structure-function relationships or to create variants with enhanced stability or activity. The production of such mutant bacteriocins has been successfully achieved in E. coli expression systems. conicet.gov.ar

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

Understanding how this compound exerts its antimicrobial effect requires detailed investigation of its interaction with target cells. Advanced spectroscopic and imaging techniques are crucial for elucidating these mechanisms at a molecular and cellular level.

Spectroscopic Techniques provide detailed structural and functional information.

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are standard for confirming the molecular weight and purity of purified bacteriocins. nih.govnih.gov Tandem MS can also be used for amino acid sequencing. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise three-dimensional structure of peptides like this compound in solution. nih.govasm.org It can reveal details about protein folding and the conformation of flexible regions. oup.com

Fluorescence Spectroscopy : This technique uses fluorescent probes to monitor changes in the target cell membrane. For example, the uptake of propidium (B1200493) iodide (PI), a dye that fluoresces upon binding to DNA but cannot cross an intact membrane, is a common way to measure membrane permeabilization. nih.gov Tryptophan fluorescence spectroscopy can be used to study the penetration of the bacteriocin into the cell membrane. asm.org

Imaging Techniques allow for direct visualization of the effects of bacteriocins on target bacteria.

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the surface of bacterial cells. It is widely used to observe morphological changes, such as cell shrinkage, deformation, and the formation of pores on the cell membrane, after treatment with a bacteriocin. frontiersin.orgnih.govkarger.com

Transmission Electron Microscopy (TEM) : TEM allows for the observation of internal cellular structures. It can reveal damage to the cell membrane and leakage of intracellular contents caused by bacteriocin action. frontiersin.orgnih.gov

The following table details the application of these advanced techniques in bacteriocin research.

TechniqueApplicationInformation GainedReference(s)
Mass Spectrometry (MS) Molecular weight determination, purity analysis, sequencing.Confirms identity and integrity of the purified peptide. conicet.gov.arnih.govnih.gov
NMR Spectroscopy 3D structure determination in solution.Provides atomic-level structural models and insights into peptide conformation. nih.govasm.orgoup.com
Electron Microscopy (SEM/TEM) Visualization of cellular morphology.Reveals bacteriocin-induced damage, such as pore formation and cell lysis. frontiersin.orgnih.govkarger.com
Fluorescence-based Assays Measurement of membrane integrity.Quantifies membrane permeabilization and leakage of cellular contents. nih.gov

Computational Modeling and In Silico Approaches for Structure-Function Relationships and Target Prediction

Alongside experimental methods, computational and in silico approaches have become essential tools in the study of this compound. These methods accelerate the discovery process and provide deep insights into the molecular basis of bacteriocin function.

In Silico Discovery and Genome Mining : The search for new bacteriocins has been revolutionized by genome mining tools. Software like BAGEL (Bacteriocin Genome Mining Tool) and antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) scan bacterial genome sequences to identify putative bacteriocin gene clusters (BGCs). oaepublish.comnih.govperbiol.or.id These tools search for characteristic features, such as structural genes and associated genes encoding immunity and transport proteins. oaepublish.comnih.gov This in silico screening approach significantly reduces the time and cost compared to culture-based discovery methods and has been used to identify numerous bacteriocins, including Enterocin Xβ, in bacterial genomes. plos.orgoaepublish.com

Structure-Function Relationship Modeling : Computational modeling is critical for understanding how the structure of this compound relates to its function.

Homology Modeling : When an experimental structure is unavailable, a 3D model of a bacteriocin can be built based on the known structure of a related protein.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of a bacteriocin and its interaction with a target membrane over time. These simulations provide insights into how the peptide inserts into the lipid bilayer, the stability of its structure within the membrane, and the role of specific amino acid residues or motifs. acs.orgacs.org For two-peptide bacteriocins, modeling can reveal how the individual peptides interact with each other in an antiparallel or parallel manner within the membrane. acs.org

Target Prediction : Identifying the specific molecular target of a bacteriocin is key to understanding its mechanism. Computational approaches can predict potential targets. For example, the AlphaFold2 model, supported by biochemical methods, was recently used to decipher the molecular interaction between a two-peptide bacteriocin and its membrane-embedded protein receptor, BacA. biorxiv.org Other web servers like SwissTargetPrediction predict likely macromolecular targets for a small molecule by comparing its chemical structure and shape to those of known ligands. encyclopedia.pub

The table below lists some computational tools and their applications in bacteriocin research.

Tool/ApproachApplicationPurposeReference(s)
BAGEL / antiSMASH Genome MiningIdentification of potential bacteriocin gene clusters in genomic data. oaepublish.comnih.govperbiol.or.id
Molecular Dynamics (MD) Simulations Structure-Function AnalysisSimulating peptide-membrane interactions to understand insertion, stability, and mechanism. acs.orgacs.org
AlphaFold2 / Homology Modeling Structure PredictionPredicting the 3D structure of bacteriocins and their complexes with target proteins. biorxiv.org
SwissTargetPrediction Target PredictionIdentifying potential molecular targets of bacteriocins based on ligand similarity. encyclopedia.pub

Potential Applications in Non Human Biological Systems and Controlled Environments

Biotechnological Applications in Food Microbiology and Preservation

The primary area of exploration for Enterocin (B1671362) X beta is in food microbiology and preservation, where it shows promise as a natural alternative to chemical preservatives. nih.govoup.com Its ability to inhibit the growth of spoilage and pathogenic microorganisms can contribute to extending the shelf life and enhancing the safety of food products. mdpi.com

Inhibition of Foodborne Pathogens and Spoilage Microorganisms

Enterocin X, the complex of which Enterocin X beta is a part, demonstrates a notable ability to inhibit a range of Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses. mdpi.comcpu-bioinfor.org Research has shown that when combined, Enterocin X alpha and this compound exhibit a synergistic antimicrobial effect. researchgate.netnih.gov This combined action is often more potent than the activity of each peptide alone. researchgate.net

The spectrum of activity for Enterocin X includes several significant foodborne pathogens. koreascience.krresearchgate.net While individual peptides may have weaker or narrower activity, their combination can effectively inhibit strains of Listeria monocytogenes, a major concern in the food industry. researchgate.netnih.govnih.gov Studies have also indicated activity against other spoilage organisms like Bacillus and Lactobacillus species. cpu-bioinfor.org

The following table summarizes the inhibitory activity of Enterocin X (the combination of alpha and beta peptides) against various microorganisms.

Table 1: Inhibitory Spectrum of Enterocin X

Indicator Strain MIC (nM) of Enterocin X (alpha + beta)
Enterococcus faecalis JCM 5803 813
Enterococcus faecalis OU510 813
Enterococcus faecium TUA 1344L 813
Enterococcus hirae ATCC 10541 406
Lactobacillus plantarum ATCC 14917 813
Lactobacillus sakeii ssp. sakei JCM 1157 102
Bacillus circulans JCM 2504 3250
Bacillus coagulans JCM 2257 3250
Bacillus subtilis JCM 1465 3250

Data sourced from DRAMP00106. cpu-bioinfor.org The MIC (Minimum Inhibitory Concentration) represents the combined activity of equimolar amounts of Enterocin X alpha and this compound.

Use as a Biopreservative Agent in Specific Food Matrices

The application of enterocins, including Enterocin X, as biopreservatives in specific food matrices is an active area of research. mdpi.commdpi.comresearchgate.net Bacteriocins are considered advantageous as food preservatives due to their proteinaceous nature, which allows them to be degraded by proteases in the digestive tract. nih.gov They are also generally tasteless and odorless, preserving the sensory qualities of the food. nih.gov

The effectiveness of bacteriocins like Enterocin X can be influenced by the food's composition, such as its protein and lipid content, pH, and the presence of other additives. nih.gov Research on various enterocins has demonstrated their potential in dairy products, meat products, and other fermented foods. mdpi.comnih.gov For instance, enterocins have been shown to control the growth of Listeria monocytogenes in dairy model systems and cooked ham. nih.govoup.com The stability of bacteriocins over a range of pH and temperatures further supports their applicability in diverse food processing environments. nih.gov

Application in Animal Husbandry and Aquaculture for Microbiome Management and Biocontrol

The antimicrobial properties of enterocins, including this compound, extend to potential applications in animal husbandry and aquaculture. researchgate.net They are being investigated as alternatives to traditional antibiotics for managing the gut microbiome of livestock and for biocontrol of pathogens in aquaculture environments. nih.govfrontiersin.org

In animal husbandry, bacteriocin-producing probiotics are explored to reduce the load of pathogenic bacteria. frontiersin.org For example, enterocins produced by Enterococcus faecium have shown effectiveness against E. coli in piglets. frontiersin.org By selectively targeting certain pathogens, these bacteriocins can help maintain a healthy gut microbiota, which is crucial for animal growth and disease resistance. nih.gov The use of bacteriocins can potentially reduce the reliance on antibiotics, a significant concern in the face of rising antimicrobial resistance. nih.gov

In aquaculture, the control of bacterial pathogens is critical for preventing disease outbreaks. Enterocins have been identified in marine enterococci and show activity against fish pathogens. mdpi.com This suggests a potential role for this compound, as part of the Enterocin X complex, in managing the microbial environment in aquaculture systems.

This compound as a Model System for Antimicrobial Peptide Research and Development

This compound, as a component of a class IIb two-peptide bacteriocin (B1578144), serves as a valuable model system for research and development of new antimicrobial peptides. researchgate.netpreprints.org The synergistic interaction between Enterocin X alpha and this compound provides a platform to study the mechanisms of action of two-peptide bacteriocins. researchgate.netnih.gov

Understanding how these two peptides interact with each other and with the target cell membrane is crucial for designing novel antimicrobial agents. acs.orgcore.ac.uk Research on the structure-function relationship of Enterocin X peptides can elucidate the key amino acid residues responsible for their activity and specificity. acs.org This knowledge can be applied to engineer peptides with enhanced potency, a broader spectrum of activity, or improved stability. The study of the genetic organization of the enx operon, which encodes Enterocin X, also provides insights into the regulation of bacteriocin production. researchgate.netnih.gov

Future Research Directions and Unresolved Questions for Enterocin X Beta

Elucidation of Uncharted Regulatory Pathways and Environmental Triggers for Production

The genetic determinants for Enterocin (B1671362) X, enxA and enxB, have been identified and are believed to belong to the same transcriptional unit, a common arrangement for two-peptide bacteriocins. nih.govresearchgate.net However, the precise mechanisms governing their expression are not fully understood. The production of many bacteriocins in Lactic Acid Bacteria (LAB) is known to be a tightly regulated process, often influenced by environmental factors such as pH, temperature, and nutrient availability, and controlled by quorum-sensing (QS) systems mediated by auto-inducer peptides. nih.govmdpi.comsciepub.com

Future investigations should focus on identifying the specific regulatory elements and environmental signals that modulate the expression of the enxB gene. Key unresolved questions include:

Identification of the Induction Factor: Does a specific peptide pheromone trigger the QS system that controls the Enterocin X operon? Isolating and characterizing this molecule is a critical first step.

Environmental Triggers: What specific environmental stressors or signals (e.g., pH shifts, temperature changes, presence of competing bacteria, specific nutrient limitations) lead to an upregulation of EntXβ production? nih.govnih.gov

Differential Regulation: Is the expression of enxB ever uncoupled from enxA? Investigating the promoter regions and potential for differential transcription or post-transcriptional regulation could reveal novel control mechanisms.

A deeper understanding of these regulatory pathways could enable the optimization of EntXβ production for biotechnological applications.

Research Area Key Unresolved Questions Potential Methodologies
Quorum Sensing What is the structure of the induction peptide for the Enterocin X system?HPLC purification of culture supernatants, Mass Spectrometry, Gene knockout studies of putative induction factor genes.
Environmental Cues How do pH, temperature, and co-culture with target organisms affect enxB transcription?Quantitative RT-PCR (qRT-PCR), Reporter gene assays (e.g., using GFP or luciferase) under varied culture conditions.
Genetic Regulation Are there unique promoters or regulatory binding sites specific to enxB?5' RACE (Rapid Amplification of cDNA Ends), DNase I footprinting, Chromatin Immunoprecipitation (ChIP) sequencing.

Discovery of Novel Biological Activities and Broader Ecological Roles

The primary known function of EntXβ is its synergistic antimicrobial activity when combined with EntXα. nih.govresearchgate.net Individually, both peptides exhibit significantly weaker or narrower activity. nih.gov However, the broader biological and ecological roles of bacteriocins are increasingly recognized to extend beyond simple antagonism, encompassing functions like cell signaling and microbiome modulation. nih.govsci-hub.seumass.edu

Future research should aim to uncover novel biological activities of EntXβ, independent of EntXα. This exploration could reveal its specific contribution to the fitness and ecological success of the producing organism. Important avenues of inquiry include:

Signaling and Communication: Could EntXβ act as a signaling molecule, either within the E. faecium population or in inter-species communication, potentially influencing behaviors like biofilm formation or virulence factor expression in neighboring bacteria? nih.gov

Immunomodulatory Effects: Do host immune cells recognize and respond to EntXβ? Investigating its interaction with gut epithelial cells and immune cells could uncover potential probiotic functions.

Ecological Contribution: In the complex gut microbiome, what is the precise role of EntXβ in niche competition and stabilization? nih.gov Its presence may deter the colonization of specific pathogens or competing commensal bacteria, thereby shaping the microbial community structure. sci-hub.seresearchgate.net

Discovering such activities would significantly broaden the potential applications of EntXβ from a simple antimicrobial to a versatile tool for microbiome engineering.

Development of Advanced Production and Delivery Systems for Targeted Applications

To unlock the therapeutic and biotechnological potential of EntXβ, robust and scalable production methods are essential. Wild-type strains often produce low yields of bacteriocins, necessitating optimization. mdpi.comnih.gov Furthermore, the successful application of peptide-based agents often requires advanced delivery systems to protect them from degradation and deliver them to a specific target site. ingentaconnect.com

Future research should focus on two key areas:

Enhanced Production: Current strategies for improving enterocin yield include optimizing fermentation media and conditions or utilizing heterologous expression systems like E. coli or food-grade hosts such as Lactococcus lactis. mdpi.comnih.govfrontiersin.org Research is needed to develop a high-yield production platform specifically for EntXβ, potentially using synthetic biology to engineer strains for overexpression.

Advanced Delivery Systems: The stability and efficacy of EntXβ in environments like the gastrointestinal tract or in food matrices could be compromised by proteases. Encapsulation in nanocarriers (e.g., liposomes, nanoparticles) could offer protection, enable controlled release, and improve targeting. ingentaconnect.comresearchgate.net Systems could be designed to co-encapsulate EntXα and EntXβ with specific release profiles to maximize their synergistic effect upon arrival at the target location.

System Type Objective Examples & Future Directions
Production Systems Increase the yield and purity of biologically active EntXβ.- Optimization of low-cost media (e.g., cheese whey-based). nih.gov - Codon optimization for heterologous expression in E. coli or L. lactis. - Development of cell-free protein synthesis systems.
Delivery Systems Protect EntXβ from degradation; ensure controlled and targeted release.- Encapsulation in chitosan (B1678972) or alginate nanoparticles for oral delivery. - Incorporation into biodegradable films for food preservation. - Development of pH-sensitive liposomes that release peptides in specific gut regions.

Comprehensive Analysis of Resistance Evolution and Mitigation Strategies in Relevant Systems

The emergence of resistance is a significant challenge for all antimicrobial agents. nih.gov While bacteriocins are sometimes considered to have a low risk of inducing resistance, studies have shown that bacteria can develop resistance, often through modification of cell surface receptors, upregulation of efflux pumps, or production of degrading enzymes. nih.govmdpi.comnih.govasm.org

A proactive approach to understanding and mitigating resistance to Enterocin X is crucial. Future research must comprehensively analyze how target bacteria evolve resistance, with a specific focus on the role of EntXβ. Key areas for investigation are:

Mechanism of Action: What is the specific molecular target of EntXβ on the surface of susceptible cells? Identifying this receptor is the first step to understanding how resistance might emerge through its modification.

Evolution of Resistance: Laboratory evolution experiments exposing susceptible pathogens (e.g., Listeria monocytogenes, vancomycin-resistant enterococci) to sub-lethal concentrations of EntXβ (alone and with EntXα) can reveal the frequency and genetic basis of resistance. mdpi.com Whole-genome sequencing of resistant mutants can identify the specific mutations responsible. asm.org

Mitigation Strategies: Armed with knowledge of resistance mechanisms, strategies can be developed to overcome them. This could involve using EntXβ in combination with other antimicrobials to create a synergistic effect that is harder to overcome, or bioengineering the EntXβ peptide to bind more effectively to mutated receptors. frontiersin.org

Integration with Systems Biology Approaches for Holistic Understanding

To move beyond a reductionist view, systems biology offers a powerful framework for understanding the multifaceted impacts of EntXβ. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a holistic picture of the peptide's function can be constructed. nih.gov

Future research should leverage these high-throughput technologies to answer complex questions:

Transcriptomics (RNA-Seq): How does a target cell globally alter its gene expression when exposed to EntXβ? This can reveal the full spectrum of stress responses and metabolic pathways affected by the peptide, pointing to its mechanism of action.

Proteomics: What proteins on the cell surface of a target bacterium interact with EntXβ? This can be used to definitively identify its binding partners or receptors.

Metabolomics: How does EntXβ perturb the metabolism of both the target cell and the producing organism within a community? This can provide insights into its ecological role in nutrient competition.

Integrating these datasets into computational models will allow for a predictive understanding of how Enterocin X beta functions and influences its environment, paving the way for more rational and effective applications.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s potential clinical applications?

  • Methodological Answer : For in vitro studies, adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic targets). For animal trials, follow ARRIVE 2.0 guidelines for experimental design transparency. Pre-register hypotheses on platforms like Open Science Framework to mitigate publication bias .

Q. What documentation is critical for replicating this compound purification protocols in independent labs?

  • Methodological Answer : Report detailed chromatography parameters (e.g., gradient slope, column dimensions), buffer compositions, and protease inhibitor cocktails. Provide raw SDS-PAGE images and MALDI-TOF spectra in supplementary materials. Use FAIR data principles for public deposition in repositories like Zenodo .

Tables for Key Data

Parameter This compound Class IIa Bacteriocin (e.g., Pediocin PA-1)
Molecular Weight 5.2 kDa (predicted) 4.6 kDa
Synergy Required Yes (Class IIb) No
Primary Target Cell membrane & nucleic acids Cell membrane (pore formation)
Gene Cluster Size ~8.5 kb ~6.2 kb

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.